Antihypertensive Blood Pressure Reduction: Butynamine vs. Hypertensive Baseline
In a 1962 clinical study, butynamine hydrochloride produced a measurable reduction in both systolic and diastolic blood pressure in hypertensive patients. Absolute mmHg values were not abstracted, and no active comparator arm was included. The study therefore establishes baseline antihypertensive efficacy but does not provide differential quantification against any specific alternative agent [1]. This evidence is sufficient to classify butynamine as an antihypertensive amine but insufficient for comparative procurement decisions.
| Evidence Dimension | Systolic and diastolic blood pressure reduction |
|---|---|
| Target Compound Data | Qualitative blood pressure lowering in hypertensive patients (exact mmHg not available). |
| Comparator Or Baseline | Untreated hypertensive baseline (no active comparator). |
| Quantified Difference | Cannot be quantified from available data. |
| Conditions | Clinical study in hypertensive patients; dose and protocol details unavailable. |
Why This Matters
Confirms antihypertensive activity but provides no basis for selecting butynamine over another antihypertensive amine.
- [1] BREST AN, ONESTI G, SWARTZ C, BERLINER H, MOYER JH. Butynamine hydrochloride as an antihypertensive agent. Curr Ther Res Clin Exp. 1962 Jun;4:313-6. PMID: 13872883. View Source
